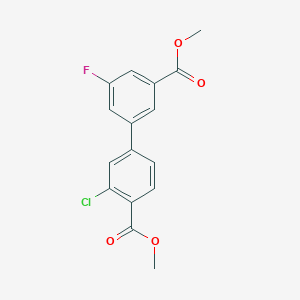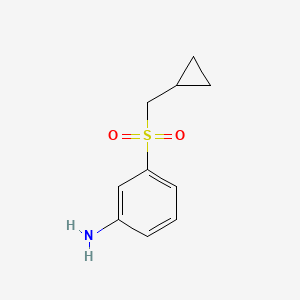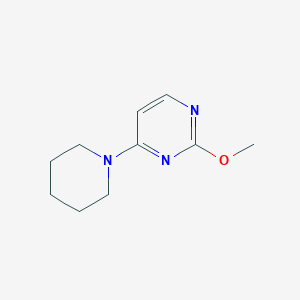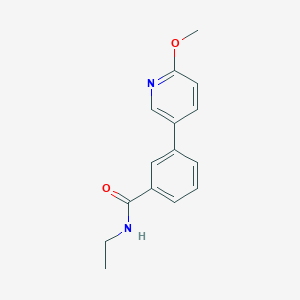![molecular formula C12H17NO2 B1427737 3-{4-[(Dimethylamino)methyl]phenyl}propanoic acid CAS No. 933737-16-7](/img/structure/B1427737.png)
3-{4-[(Dimethylamino)methyl]phenyl}propanoic acid
Vue d'ensemble
Description
3-{4-[(Dimethylamino)methyl]phenyl}propanoic acid is a chemical compound with the CAS Number: 933737-16-7 . It has a molecular weight of 207.27 . The compound is solid in its physical form .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the SMILES stringO=C(O)CCC1=CC=C(C=C1)N(C)C . This indicates that the compound contains a carboxylic acid group (O=C(O)) attached to a propyl chain (CCC), which is further connected to a dimethylaminomethyl-substituted phenyl ring (1=CC=C(C=C1)N©C). Physical And Chemical Properties Analysis
This compound is a solid compound . It has a molecular weight of 207.27 .Applications De Recherche Scientifique
1. Thermo-sensitive Resin Development
A study by Li An et al. (2015) explored the synthesis of a water-soluble thermo-sensitive resin using 3-(dimethylamino)propanoic acid. This resin showed potential in thermal laser imaging applications due to its thermo-induced solubility changes.
2. Organic Synthesis and Chemical Transformations
Gui-Xin Cai et al. (2007) investigated the regioselective olefination of N,N-dimethylbenzylamines. Their study led to the transformation of ortho-functionalized N,N-dimethylbenzylamines into derivatives of 3-(2'-tolyl)propanoic acid, highlighting the versatility of this compound in organic synthesis processes. (Gui-Xin Cai et al., 2007)
3. Antimicrobial Activity of Pyrazole Derivatives
Deepak Swarnkar et al. (2014) conducted research on pyrazole derivatives involving 3-[4-(dimethylamino)phenyl]-(1-methyl/phenyl)prop-2-en-1-one, a compound structurally related to 3-{4-[(Dimethylamino)methyl]phenyl}propanoic acid. This study revealed significant antibacterial and antifungal activities of these derivatives. (Deepak Swarnkar et al., 2014)
4. Selective Sensing and Capture of Picric Acid
Pratap Vishnoi et al. (2015) developed a fluorescent chemo-sensor based on 1,3,5-tris(4′-(N,N-dimethylamino)phenyl)benzene for the selective detection of picric acid. This research utilized derivatives of this compound for environmental monitoring and safety. (Pratap Vishnoi et al., 2015)
5. Synthesis and Properties of Novel Dyes
S. Kotteswaran et al. (2016) explored the synthesis of a dye derivative of 2-Cyano 3-(4-dimethylaminophenyl) prop 2-enoic acid. Their research contributes to the development of new materials with potential applications in dyeing and pigmentation. (S. Kotteswaran et al., 2016)
Safety and Hazards
Propriétés
IUPAC Name |
3-[4-[(dimethylamino)methyl]phenyl]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2/c1-13(2)9-11-5-3-10(4-6-11)7-8-12(14)15/h3-6H,7-9H2,1-2H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKSCZEBKKCODKL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC1=CC=C(C=C1)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-({5-Nitroimidazo[2,1-b][1,3]thiazol-6-yl}oxy)phenol](/img/structure/B1427654.png)
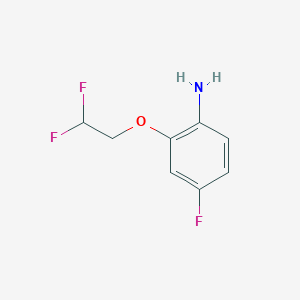
![N-[(3-amino-4-methoxyphenyl)methyl]acetamide](/img/structure/B1427656.png)

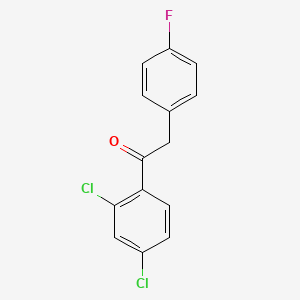


![{3-[4-(Ethylcarbamoyl)-3-fluorophenyl]phenyl}acetic acid](/img/structure/B1427670.png)
![2-(3'-(Methylcarbamoyl)-[1,1'-biphenyl]-4-yl)acetic acid](/img/structure/B1427671.png)
